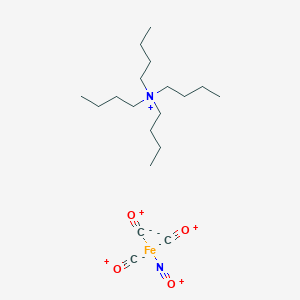
Tetrabutylammonium tricarbonylnitrosylferrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium tricarbonylnitrosylferrate is an organometallic compound with the chemical formula C19H36FeN2O4 It is known for its unique structure, which includes a tetrabutylammonium cation and a tricarbonylnitrosylferrate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylammonium tricarbonylnitrosylferrate can be synthesized through the reaction of tetrabutylammonium bromide with iron pentacarbonyl and nitric oxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of tetrabutylammonium bromide in an organic solvent such as dichloromethane.
- Addition of iron pentacarbonyl to the solution.
- Introduction of nitric oxide gas to the reaction mixture.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium tricarbonylnitrosylferrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where ligands such as carbonyl groups are replaced by other ligands.
Oxidation and Reduction Reactions: The iron center in the compound can undergo oxidation and reduction, altering its oxidation state and reactivity.
Addition Reactions: The compound can react with nucleophiles or electrophiles, leading to the addition of new groups to the iron center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Benzyl bromides
- Carbon monoxide
- Nitric oxide
- Various nucleophiles and electrophiles
Reactions typically occur under controlled temperature and pressure conditions, often in an inert atmosphere to prevent unwanted side reactions.
Major Products
Major products formed from reactions with this compound include:
- N-benzylphenylacetamides
- Dibenzyl ketones
- Various substituted iron carbonyl complexes
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium tricarbonylnitrosylferrate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including carbonylation and nitrosylation reactions.
Synthesis of Complex Molecules: It is employed in the synthesis of complex organometallic compounds and coordination complexes.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and magnetic properties.
Biological Studies: Research into the biological activity of iron-containing compounds often involves this compound as a model compound.
Wirkmechanismus
The mechanism of action of tetrabutylammonium tricarbonylnitrosylferrate involves the interaction of its iron center with various substrates. The iron center can coordinate with ligands, facilitating reactions such as carbonylation and nitrosylation. The compound’s reactivity is influenced by the electronic properties of the tetrabutylammonium cation and the tricarbonylnitrosylferrate anion, which can stabilize transition states and intermediates during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium fluoride
- Tetrabutylammonium iodide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
Tetrabutylammonium tricarbonylnitrosylferrate is unique due to its combination of a tetrabutylammonium cation and a tricarbonylnitrosylferrate anion. This combination imparts specific reactivity and stability to the compound, making it distinct from other tetrabutylammonium salts. Its ability to participate in a wide range of chemical reactions and its applications in catalysis and material science further highlight its uniqueness.
Eigenschaften
Molekularformel |
C19H36FeN2O4+2 |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
azanylidyneoxidanium;carbon monoxide;iron;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.3CO.Fe.NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2;;1-2/h5-16H2,1-4H3;;;;;/q+1;;;;;+1 |
InChI-Schlüssel |
DUAKQNUXQZCMFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[C-]#[O+].[C-]#[O+].[C-]#[O+].N#[O+].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


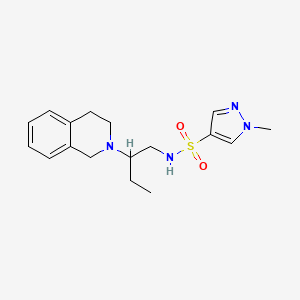

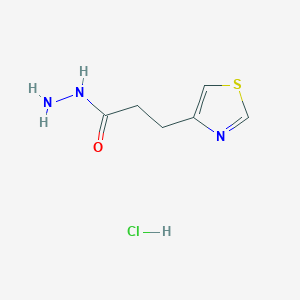
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
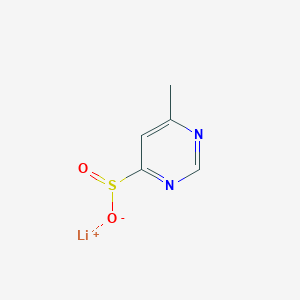
![8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12951560.png)

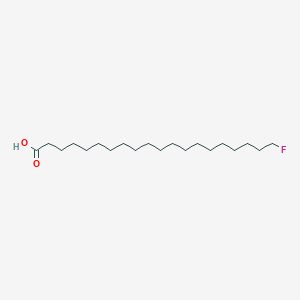
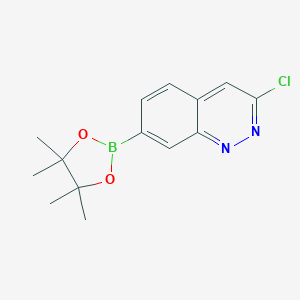
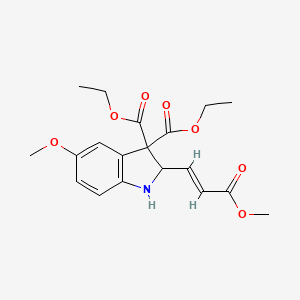
![Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)

